molecular formula C14H19NOS B5338980 1-[2-(propylthio)benzoyl]pyrrolidine

1-[2-(propylthio)benzoyl]pyrrolidine

Cat. No.: B5338980
M. Wt: 249.37 g/mol
InChI Key: GKERTZZCISHKOS-UHFFFAOYSA-N
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Description

1-[2-(Propylthio)benzoyl]pyrrolidine is a chemical reagent featuring a pyrrolidine ring, a saturated nitrogen heterocycle recognized as a privileged scaffold in medicinal chemistry . The pyrrolidine ring contributes significant three-dimensional (3D) coverage due to its non-planar structure and sp3-hybridization, which allows for extensive exploration of pharmacophore space and can improve the solubility and druggability of potential drug candidates . This specific compound incorporates a benzoyl group and a propylthio ether side chain, structural features often used to modulate electronic properties, lipophilicity, and binding interactions with biological targets. Pyrrolidine-based compounds are extensively investigated for their diverse biological activities. Research indicates that pyrrolidine derivatives can exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities, as well as enzyme inhibitory effects (e.g., acetylcholinesterase, carbonic anhydrase) . The presence of a sulfur-containing side chain, such as the propylthio group in this molecule, is a common feature in bioactive molecules and may be explored for its potential role in target binding or metabolic stability . This combination of features makes this compound a versatile building block for researchers in drug discovery and development, particularly for the synthesis and optimization of novel therapeutic agents targeting various human diseases . This product is provided For Research Use Only. It is strictly intended for laboratory research and is not for diagnostic or therapeutic use, or for human consumption.

Properties

IUPAC Name

(2-propylsulfanylphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NOS/c1-2-11-17-13-8-4-3-7-12(13)14(16)15-9-5-6-10-15/h3-4,7-8H,2,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKERTZZCISHKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=CC=C1C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Analogs:

Compound Substituents Molecular Weight (g/mol) Key Synthetic Features
1-[2-(Propylthio)benzoyl]pyrrolidine 2-(Propylthio)benzoyl, pyrrolidine ~263* Likely synthesized via nucleophilic substitution or coupling reactions (hypothetical)
6b () Toluene-4-sulfonamidoethyl, benzoyl 408 Formed via azide-pyrrolidine reaction; confirmed by MS (m/z 408)
1-(2-Methyl-1-propenyl)pyrrolidine () 2-Methylpropenyl 127 Simple alkyl substitution; NIST-reported structural data

*Note: Molecular weight calculated based on formula.

  • Synthetic Insights: Unlike 6b, which requires multi-step synthesis involving thiourea intermediates and azide reactions , this compound may be synthesized via direct acylation of pyrrolidine with 2-(propylthio)benzoyl chloride.

Pharmacological Comparisons

Analogs with Documented Bioactivity:

Compound () Pharmacological Profile
1-(1-Phenylcyclohexyl)pyrrolidine Self-administration in monkeys, acute toxicity, discriminative stimulus properties
4-Phenyl-4-piperidinocyclohexanol Similar CNS effects to the above
  • Hypothetical Implications: The absence of bulky cyclohexyl or phenyl groups in this compound may reduce its affinity for NMDA or opioid receptors, which are targets for ’s analogs.

Electrochemical Properties

Reduction Potentials of Pyrrolidine Derivatives ():

Compound Substituents Reduction Potential (V)
1-[2-(Nitroimidazolyl)ethyl]pyrrolidine Nitroimidazole, ethyl linker Not specified
Target Compound Propylthio-benzoyl Unknown
  • Key Differences : Nitroimidazole-containing pyrrolidines () exhibit redox activity due to the nitro group, making them relevant in hypoxia-selective prodrugs. In contrast, the propylthio-benzoyl group in the target compound is less redox-active but may confer thiol-mediated antioxidant properties or metal chelation .

Physicochemical Properties

Property This compound 1-(2-Methyl-1-propenyl)pyrrolidine ()
Polarity Moderate (benzoyl + thioether) Low (alkyl chain)
Solubility Likely low in water Higher in organic solvents
Stability Susceptible to oxidation at sulfur Stable under standard conditions
  • Thioether Stability : The propylthio group may render the target compound prone to oxidation, forming sulfoxide or sulfone derivatives, unlike the stable alkyl-substituted analog in .

Q & A

Q. What methodologies enable the synthesis of isotopically labeled analogs for metabolic studies?

  • Methodological Answer :
  • Deuterium Labeling : Replace propylthio hydrogens via H/D exchange using D₂O and Pd/C under high pressure .
  • ¹³C-Labeling : Incorporate ¹³C-enriched carbonyl groups via Claisen condensation with labeled acetic acid derivatives .

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